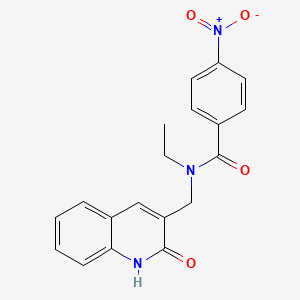
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that is of great interest in scientific research due to its potential applications in various fields. It is a derivative of quinoline and has been synthesized using different methods.
作用機序
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
Studies have shown that 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase. It has also been shown to affect the levels of certain cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
将来の方向性
There are several future directions for the study of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to elucidate its mechanism of action in order to better understand its effects on biological systems. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections.
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been shown to exhibit anticancer, antiviral, and antibacterial properties. Although its mechanism of action is not fully understood, it has been suggested to induce apoptosis in cancer cells and inhibit the replication of certain viruses and bacteria. Its potential as a fluorescent probe for the detection of metal ions is also of interest. However, further research is needed to fully understand its effects on biological systems and its potential as a therapeutic agent.
合成法
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate to form 2-tert-butyl-6-methylquinoline-3-carboxylic acid. This acid is then reacted with propylamine and benzoyl chloride to yield the final product.
科学的研究の応用
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In addition, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-6-13-27(24(29)18-8-10-21(11-9-18)25(3,4)5)16-20-15-19-14-17(2)7-12-22(19)26-23(20)28/h7-12,14-15H,6,13,16H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLYVKZSAZQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

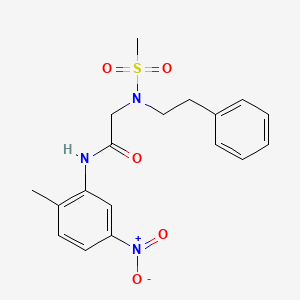
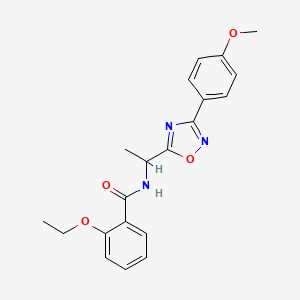

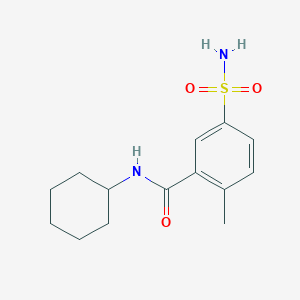
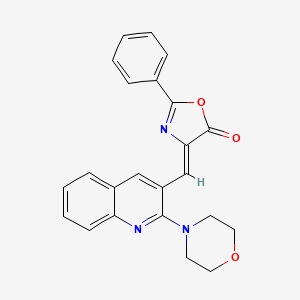
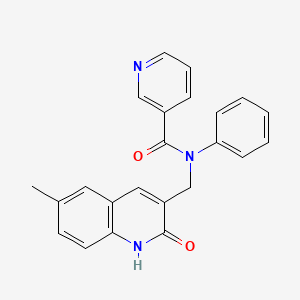
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
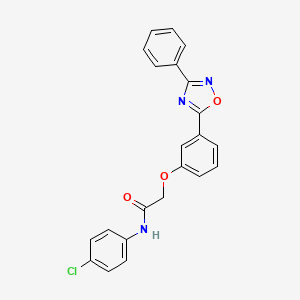

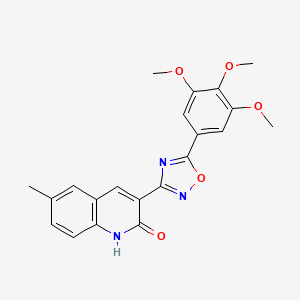
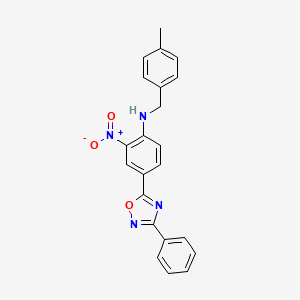
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
